![molecular formula C9H19NO3 B124610 tert-Butyl (1-methoxypropan-2-yl)carbamate CAS No. 194156-54-2](/img/structure/B124610.png)
tert-Butyl (1-methoxypropan-2-yl)carbamate
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Overview
Description
Scientific Research Applications
Chemical Synthesis
“tert-butyl N-(1-methoxypropan-2-yl)carbamate” is used in chemical synthesis . It is a compound with a molecular weight of 189.25 and is used in various chemical reactions .
Intermediate in Ceftolozane Synthesis
This compound is an important intermediate product in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of Other Compounds
It is also used in the synthesis of other compounds. For example, it has been used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .
Research and Development
This compound is used in research and development in the field of organic chemistry . It is often used in laboratories for the synthesis of other compounds and for testing chemical reactions .
Pharmaceutical Industry
In the pharmaceutical industry, “tert-butyl N-(1-methoxypropan-2-yl)carbamate” is used in the production of drugs . As mentioned earlier, it is an important intermediate in the synthesis of ceftolozane .
Education
In educational settings, this compound is used in teaching and learning about organic chemistry . It provides a practical example of a compound used in chemical synthesis .
Mechanism of Action
Target of Action
Tert-Butyl N-(1-methoxypropan-2-yl)carbamate, also known as tert-Butyl (1-methoxypropan-2-yl)carbamate, is a complex organic compound. Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 . This suggests that tert-Butyl N-(1-methoxypropan-2-yl)carbamate may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may influence neuronal signaling pathways .
Result of Action
The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may have effects on neuronal function .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
tert-butyl N-(1-methoxypropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZQPBXNUSHSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571542 |
Source
|
Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-methoxypropan-2-yl)carbamate | |
CAS RN |
194156-54-2 |
Source
|
Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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